Anilinosuccinimide
Description
Contextualizing Anilinosuccinimide within Organic Synthesis and Heterocyclic Chemistry
This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure, and they form the core of many pharmaceuticals, natural products, and functional materials. The reactivity of the this compound scaffold makes it particularly useful for constructing fused ring systems.
A notable application of this compound is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that are present in numerous biologically active substances. researchgate.net Research has demonstrated that substituted this compound derivatives can be utilized in domino reactions to create complex quinoline-based structures. researchgate.net For instance, the reaction of this compound derivatives with α-dicarbonyl compounds, such as isatin (B1672199) or acenaphthoquinone, can lead to the formation of spiropyrroloquinolines. researchgate.net
This transformation is often catalyzed by a Brønsted acid, like acetic acid, and can be promoted by microwave irradiation. researchgate.netscispace.com The reaction mechanism involves the activation of the ortho-carbon-hydrogen (C-H) bond of the aniline (B41778) group, a key step that facilitates the cyclization and formation of the quinoline ring system. researchgate.net This approach highlights the utility of this compound in constructing intricate molecular frameworks through efficient, multi-step processes conducted in a single pot.
The synthesis of N-substituted phenyl succinimides, a class to which this compound belongs, is also a significant area of study. These compounds can be prepared through the reaction of succinic anhydride (B1165640) with various anilines. innovareacademics.in The resulting succinimide (B58015) ring is a versatile functional group that can participate in a range of chemical transformations.
Overview of Research Trajectories and Academic Significance
The academic significance of this compound and its derivatives is primarily linked to their role as intermediates in the synthesis of compounds with potential biological activity. The succinimide moiety itself is found in a number of pharmacologically active molecules. innovareacademics.in Consequently, derivatives of this compound are often explored in medicinal chemistry for the development of new therapeutic agents.
Research has shown that N-phenylsuccinimide derivatives can exhibit a range of biological effects. For example, some have been investigated for their antifungal properties. researchgate.netresearchgate.net The ability to readily modify the aniline ring of this compound allows for the creation of a library of derivatives with diverse substituents, which can then be screened for various biological activities.
The use of this compound in domino reactions to synthesize complex heterocycles like spiropyrroloquinolines is a testament to its importance in modern organic synthesis. researchgate.netrsc.org Domino reactions are highly valued for their efficiency, as they allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a significant increase in molecular complexity. lew.ronumberanalytics.com The development of such reactions using this compound as a starting material is an active area of research, aiming to create novel and structurally diverse molecules that could have applications in materials science and drug discovery. The exploration of different catalysts and reaction conditions for these transformations continues to be a focus for synthetic chemists. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-anilinopyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13,14) |
InChI Key |
BUXMOFUBRLIEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Anilinosuccinimide and Its Analogues
Preparation of Anilinosuccinimide Core Structures
The fundamental this compound framework is typically constructed through the condensation of a hydrazine (B178648) derivative with a cyclic anhydride (B1165640).
The most conventional and well-documented method for synthesizing the this compound core involves the reaction of succinic anhydride with phenylhydrazine (B124118). google.com This condensation reaction forms the five-membered succinimide (B58015) ring attached to an aniline-like amino group.
A typical procedure involves heating a mixture of succinic anhydride and phenylhydrazine in a suitable solvent. google.com For example, a mixture of 33.0 g of succinic anhydride, 36 g of phenylhydrazine, and 100 mL of acetic acid is heated at reflux for 16 hours. google.com After the reaction, the solvent is removed under vacuum, and the crude product is purified by recrystallization from a solvent such as ethanol (B145695). google.com This process yields N-anilinosuccinimide as white needles with a reported yield of 56%. google.com The reaction proceeds in two main steps: the initial nucleophilic attack of the hydrazine on the anhydride to form an intermediate amido-acid, followed by an intramolecular cyclization via dehydration to form the stable imide ring. nih.gov
Variations in reaction conditions and the use of catalysis can be employed to optimize the synthesis of the this compound core. The choice of solvent is critical; acidic solvents like acetic acid are often preferred because they can also act as a catalyst for the dehydration step of the cyclization. google.com The reaction is typically carried out at elevated temperatures, such as at the reflux temperature of the solvent, to provide the necessary activation energy for the cyclization. google.comnih.gov
While strong acid or base catalysis is common for imide synthesis, the use of acetic acid as a solvent in the conventional method serves this catalytic purpose effectively. google.com For related compounds, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times from hours to minutes compared to traditional heating methods. nih.gov Although specifically documented for N-phenylsuccinimide from aniline (B41778) and succinic anhydride, this technique represents a significant variation in reaction conditions applicable to related imide syntheses. nih.gov Furthermore, Brønsted acids have been used to catalyze subsequent domino reactions of anilinosuccinimides, highlighting the role of acid catalysis in transformations involving this scaffold. scispace.comresearchgate.net
Conventional Synthetic Routes (e.g., from Succinic Anhydride and Phenylhydrazine)
Derivatization Strategies for Functionalized Anilinosuccinimides
Once the this compound core is formed, it can be chemically modified to produce a wide range of functionalized analogues. These derivatization strategies are key to creating molecules with tailored properties.
The synthesis of substituted this compound analogues is generally achieved by using substituted starting materials. google.comnih.gov By starting with a substituted phenylhydrazine or a substituted succinic anhydride, the desired functional groups can be incorporated directly into the final molecule. This approach allows for the introduction of substituents on either the aromatic ring or the succinimide ring.
For instance, the synthesis of N-substituted-3-anilinosuccinimides is a precursor step in the preparation of certain quinoline-2,3-dicarboxylic acids. google.comvulcanchem.com The versatility of this method allows for the creation of a library of compounds by varying the substituents on the aniline precursor. researchgate.net
Direct modification of the this compound core is another important strategy for introducing new functional groups. solubilityofthings.comslideshare.net These transformations can alter the electronic properties and reactivity of the molecule.
Halogenation: A key example of functional group modification is halogenation. khanacademy.orgyoutube.com N-anilinosuccinimide can be chlorinated by treating it with a chlorinating agent, such as chlorine gas, in a solvent like acetic acid. google.com In a specific example, a mixture of 19.0 g of N-anilinosuccinimide in 75 mL of acetic acid was treated with chlorine until the uptake of the gas ceased, leading to the formation of a chlorinated derivative. google.com This reaction specifically targets the aniline ring, resulting in products such as N-(2,4,6-trichloroanilino)dicarboximide. google.com Modern methods for related compounds have also explored mechanochemical halogenation using N-halosuccinimides, sometimes in the presence of a palladium(II) catalyst. beilstein-journals.org
Oxidation: Another significant modification is the oxidation of the succinimide ring. N-substituted-3-anilinosuccinimides can be oxidized to the corresponding N-substituted-3-anilinomaleimides. google.comvulcanchem.com This reaction is typically carried out using oxidizing agents like manganese(IV) oxide (MnO₂) in a solvent such as toluene (B28343) at reflux temperature. google.com This introduces a double bond into the five-membered ring, creating a new reactive center in the molecule. google.com
Anilinosuccinimide As a Versatile Synthetic Building Block
Application in Multicomponent Reaction (MCR) Chemistry
The structure of anilinosuccinimide allows it to participate in a variety of MCRs, leading to the rapid generation of molecular diversity. These reactions often proceed through domino sequences, where a single synthetic operation triggers a cascade of intramolecular transformations to build complex products from simple precursors. nih.gov
A key application of anilinosuccinimides is in domino annulation reactions, particularly for synthesizing functionalized spiropyrroloquinolines. scispace.com In a notable example, the domino annulation of various anilinosuccinimides with different α-dicarbonyl compounds proceeds efficiently under microwave irradiation with Brønsted acid catalysis. scispace.com This reaction involves the activation of the ortho-C–H bond in the aniline (B41778) derivatives of the this compound structure, facilitating a cascade reaction to form the intricate spiropyrroloquinoline framework. scispace.comresearchgate.net The process is highly effective for creating diverse polycyclic spiro compounds. scispace.com
The table below summarizes the results of the domino annulation reaction between substituted anilinosuccinimides and various α-dicarbonyl compounds to yield spiropyrroloquinolines.
| This compound Substituent (R¹) | α-Dicarbonyl Compound | Spiropyrroloquinoline Product Substituents | Yield (%) | Reference |
|---|---|---|---|---|
| H | Acenaphthoquinone | R¹=H | 91 | scispace.com |
| 4-Me | Acenaphthoquinone | R¹=Me | 93 | scispace.com |
| 4-Cl | Acenaphthoquinone | R¹=Cl | 89 | scispace.com |
| 4-Br | Acenaphthoquinone | R¹=Br | 87 | scispace.com |
| H | N-Methylisatin | R¹=H, R²=Me | 85 | scispace.com |
| 4-Me | N-Methylisatin | R¹=Me, R²=Me | 88 | scispace.com |
| 4-Cl | N-Benzylisatin | R¹=Cl, R²=Bn | 82 | scispace.com |
The precursors of anilinosuccinimides, primarily anilines (arylamines), are utilized in three-component reactions to build spiro heterocyclic systems. beilstein-journals.org These reactions demonstrate the power of MCRs to assemble complex structures in a single pot from simple starting materials. tcichemicals.com For instance, a three-component reaction between an arylamine, isatin (B1672199), and cyclopentane-1,3-dione has been developed for the synthesis of spiro[dihydropyridine-oxindoles]. beilstein-journals.org This strategy highlights how the core components that would otherwise form this compound can be intercepted in a multicomponent environment to generate different, yet structurally complex, scaffolds.
Three-Component Reaction Systems Involving this compound Precursors
Construction of Advanced Heterocyclic Scaffolds
Anilinosuccinimides serve as pivotal starting materials for the construction of advanced heterocyclic scaffolds, which are molecular frameworks containing rings with at least one non-carbon atom. mdpi.com Their inherent reactivity makes them ideal for synthesizing spiro-fused systems, where two rings share a single common atom. researchgate.net
One of the most effective applications of this compound is in the synthesis of spiropyrroloquinoline architectures. scispace.comugr.es These complex structures are assembled through a highly efficient domino reaction pathway. researchgate.net The reaction between anilinosuccinimides and α-dicarbonyl compounds, catalyzed by a Brønsted acid like p-toluenesulfonic acid and assisted by microwave heating, provides a direct route to these valuable polycyclic compounds. scispace.combeilstein-journals.org This one-pot synthesis is a prime example of how this compound can be used to rapidly construct intricate molecular frameworks. ugr.es
In the synthesis of spiropyrroloquinolines, α-dicarbonyl compounds are essential reaction partners for anilinosuccinimides. scispace.com α-Dicarbonyls are highly reactive molecules that are known as key intermediates in various chemical transformations. nih.govagriculturejournals.cznih.gov Their reactivity makes them excellent electrophiles in annulation reactions. In this specific synthesis, the α-dicarbonyl compound undergoes a domino annulation with the this compound. researchgate.net The reaction initiates a cascade of bond-forming events that ultimately yields the target spiropyrroloquinoline scaffold. scispace.com A variety of α-dicarbonyl compounds can be employed, which allows for the generation of a library of structurally diverse products.
The table below lists examples of α-dicarbonyl compounds used in the synthesis of spiropyrroloquinolines from anilinosuccinimides.
| α-Dicarbonyl Compound | Resulting Spiro-Fused Ring System | Reference |
|---|---|---|
| Acenaphthoquinone | Spiro[acenaphthylene-1,4'-pyrrolo[3,4-c]quinoline] | scispace.com |
| N-Methylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |
| N-Ethylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |
| N-Benzylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |
| N-Allylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |
Synthesis of Spiropyrroloquinoline Architectures
Influence of Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has been recognized as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to syntheses involving this compound precursors.
The application of microwave irradiation can be particularly advantageous in the synthesis of N-phenylsuccinimides from succinic anhydride (B1165640) and aniline. nih.gov This method significantly reduces the reaction time from several hours to just a few minutes, offering a more energy-efficient and "greener" synthetic route. nih.gov
In the context of more complex transformations, microwave irradiation has been utilized in the domino annulation reaction of anilinosuccinimides with α-dicarbonyl compounds. researchgate.net This process, catalyzed by a Brønsted acid, efficiently affords functionalized spiropyrroloquinolines. researchgate.netscispace.com The use of microwaves in this context not only accelerates the reaction but also promotes the activation of the ortho-C-H bond in the aniline derivatives, facilitating the formation of the spiro-fused ring system. researchgate.net
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Phenylsuccinimide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 4 minutes |
| Energy Efficiency | Lower | Higher |
| Solvent | Often requires a solvent | Can be performed solvent-free |
| Yield | Variable | Moderate to good (40-60%) nih.gov |
Elaboration of Quinoline (B57606) Core Structures from Anilinosuccinimides
Anilinosuccinimides serve as valuable precursors for the synthesis of quinoline derivatives, a class of heterocyclic compounds with significant pharmacological and industrial importance. dntb.gov.uajptcp.com Various synthetic methodologies have been developed to transform the this compound scaffold into the bicyclic quinoline framework.
Formation of Quinoline-2,3-dicarboxylic Acid Derivatives
A key application of anilinosuccinimides is in the preparation of quinoline-2,3-dicarboxylic acids. These dicarboxylic acids are crucial intermediates for the synthesis of certain herbicidal agents. google.comgoogle.com The synthetic route typically begins with the oxidation of an N-substituted-3-anilinosuccinimide to the corresponding 3-anilino-N-substituted-maleimide. google.comvulcanchem.com This intermediate then undergoes a reaction with a Vilsmeier reagent or dimethylformamide dimethylacetal, followed by cyclization and hydrolysis to yield the desired quinoline-2,3-dicarboxylic acid. vulcanchem.com
Oxidation: An N-substituted-3-anilinosuccinimide is oxidized to a 3-anilino-N-substituted-maleimide using an oxidizing agent like manganese dioxide or chloranil. google.com
Reaction with Vilsmeier Reagent: The resulting maleimide (B117702) reacts with a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) or dimethylformamide dimethylacetal. google.comvulcanchem.com
Cyclization: The intermediate from the previous step is cyclized using a strong acid, such as polyphosphoric acid, at elevated temperatures. vulcanchem.com This step leads to the formation of an acridinimide intermediate.
Hydrolysis: The acridinimide is hydrolyzed with an aqueous base, followed by acidification, to precipitate the final quinoline-2,3-dicarboxylic acid product. vulcanchem.com
Intermediacy of Acridinimides in Quinoline Synthesis
As mentioned in the preceding section, acridinimide structures are key intermediates in the synthesis of quinoline-2,3-dicarboxylic acids from anilinosuccinimides. vulcanchem.com The formation of the acridinimide occurs through the cyclization of the product formed from the reaction between a 3-anilino-N-substituted-maleimide and a Vilsmeier-type reagent. vulcanchem.com This cyclization step, typically promoted by polyphosphoric acid, establishes the tricyclic core of the acridinimide. vulcanchem.com The subsequent hydrolytic ring-opening of the acridinimide under basic conditions, followed by acidification, leads to the formation of the quinoline-2,3-dicarboxylic acid. vulcanchem.com
Strategies for Enabling Diverse Complex Molecular Architectures
The versatility of the this compound scaffold extends beyond the synthesis of simple quinolines, enabling the construction of more complex and diverse molecular architectures. dntb.gov.ua Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from common starting materials. cam.ac.ukuibk.ac.at Anilinosuccinimides can be employed within DOS strategies to access a wide range of polyheterocyclic compounds.
One notable example is the domino reaction between anilinosuccinimides and α-dicarbonyl compounds, which leads to the formation of spiropyrroloquinolines. researchgate.netscispace.com This reaction creates a spirocyclic center, significantly increasing the three-dimensional complexity of the molecule. Such strategies are valuable for generating libraries of compounds for high-throughput screening in drug discovery. cam.ac.uk The ability to construct complex fused and spirocyclic systems from relatively simple this compound precursors highlights their importance as building blocks for exploring novel chemical space. nsf.gov
Catalytic Aspects in Synthesis Involving Anilinosuccinimides
Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving anilinosuccinimides. Both Brønsted and Lewis acids have been employed to facilitate transformations leading to complex heterocyclic structures.
Brønsted Acid Catalysis in Domino Annulation Reactions
Brønsted acids are effective catalysts for domino annulation reactions involving anilinosuccinimides. researchgate.net Specifically, in the synthesis of functionalized spiropyrroloquinolines from anilinosuccinimides and α-dicarbonyl compounds, a Brønsted acid is used to catalyze the domino sequence. researchgate.net This acid-catalyzed process facilitates the activation of the ortho-C-H bond of the aniline moiety, which is a key step in the annulation cascade. researchgate.net The use of Brønsted acids in these reactions provides a mild and efficient method for the construction of complex heterocyclic systems under microwave irradiation. researchgate.net
Role of Other Catalytic Systems (e.g., Nanoparticles, Metal-based Catalysts)
Beyond organocatalysis, the synthetic utility of this compound and related heterocyclic structures has been significantly expanded through the application of advanced catalytic systems, including metallic nanoparticles and homogeneous transition-metal complexes. These catalysts offer unique advantages in terms of efficiency, selectivity, and the ability to facilitate challenging bond formations, thereby opening new avenues for creating complex molecular architectures from simple precursors.
Nanoparticle Catalysis
Nanoparticles have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio, which leads to an increased number of active sites and enhanced catalytic activity. meddocsonline.org Furthermore, many nanocatalyst systems can be easily recovered and reused, aligning with the principles of green chemistry. scielo.org.mx Their application has been particularly notable in the synthesis of nitrogen-containing heterocyclic compounds.
Research has demonstrated the utility of metal oxide nanoparticles and magnetic nanoparticles in catalyzing multicomponent reactions to form structures analogous to substituted succinimides. For instance, amine-functionalized magnetite nanoparticles (Fe3O4@NH2) modified with oxalic acid have been employed as a highly efficient and reusable nano-magnetic catalyst for the synthesis of pyrrolin-2-one derivatives. scielo.org.mx In a one-pot reaction, anilines, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) react at room temperature in ethanol (B145695) to produce highly functionalized 1,5-diaryl-3-hydroxy-4-methoxycarbonyl-3-pyrrolin-2-ones in excellent yields (90-95%). scielo.org.mx The catalyst's magnetic properties allow for simple separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity. scielo.org.mxresearchgate.net
Similarly, various metal oxide nanoparticles have been successfully used to catalyze the synthesis of other heterocyclic systems, such as benzimidazoles, highlighting their broad applicability. earthlinepublishers.com Catalysts like zinc oxide (ZnO), titanium dioxide (TiO2), and tin(IV) oxide (SnO2) nanoparticles have proven effective in promoting the condensation reactions required to form these scaffolds under mild conditions. earthlinepublishers.com
Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Heterocyclic Compounds
| Catalyst | Reactants | Product Type | Yield (%) | Reaction Time (h) | Source(s) |
| Fe3O4@NH2@oxalic acid | Aniline, Benzaldehyde, Dimethyl acetylenedicarboxylate | Pyrrolin-2-one derivative | 95 | 8 | scielo.org.mx |
| CuO Nanoparticles | 2'-hydroxyacetophenone, Aromatic aldehyde | Flavanone derivative | 87 | 2 | orientjchem.org |
| SnO2 Nanoparticles | 1,2-phenylenediamine, Aldehyde | Benzimidazole derivative | Excellent | Short | earthlinepublishers.com |
| Cr2O3 Nanoparticles | Aromatic aldehyde, Ammonium acetate, Benzil | Polysubstituted imidazole (B134444) | Excellent | Short | researchgate.net |
Metal-based Catalysis
Transition-metal catalysis, particularly using palladium, nickel, and copper complexes, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. eie.grwiley.com Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings are foundational methods in modern organic synthesis. libretexts.orgumb.edu
While the direct application of these cross-coupling reactions to the this compound heterocyclic core is an emerging area, their utility in modifying the aryl moiety (the "anilino" part) is well-established. For a synthetic building block to be truly versatile, it must be amenable to a wide range of derivatizations. A hypothetical halogen-substituted this compound (e.g., a bromothis compound) could serve as a precursor for numerous analogs via transition-metal catalysis.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst would form a new C-C bond, enabling the synthesis of biaryl or styryl-substituted anilinosuccinimides. wiley-vch.de
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl functional group. umb.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling the aryl halide with a primary or secondary amine, transforming the anilino moiety or introducing further amine substituents. libretexts.org
These reactions are prized for their high functional group tolerance, allowing for the late-stage modification of complex molecules. umb.edu The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these transformations, enabling the coupling of even sterically hindered or electronically challenging substrates. tcichemicals.com The application of these powerful synthetic tools holds immense potential for diversifying the structures and, consequently, the properties of this compound-based compounds.
Table 2: Key Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl Halide Modification
| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactant Types | Source(s) |
| Suzuki Coupling | Pd(0) complex, Base | C(sp²) - C(sp²) | Aryl halide + Organoboron reagent | wiley-vch.de |
| Heck Reaction | Pd(0) complex, Base | C(sp²) - C(sp²) | Aryl halide + Alkene | eie.gr |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | C(sp²) - C(sp) | Aryl halide + Terminal alkyne | umb.edu |
| Buchwald-Hartwig Amination | Pd(0) complex, Base | C(sp²) - N | Aryl halide + Amine | libretexts.org |
| Kumada Coupling | Ni or Pd complex | C(sp²) - C(sp²) | Aryl halide + Grignard reagent | umb.edu |
Mechanistic Investigations of Reactions Involving Anilinosuccinimide
Elucidation of Reaction Pathways and Intermediates
A thorough investigation of reaction pathways and the identification of transient intermediates are fundamental to comprehending and optimizing chemical transformations. For anilinosuccinimide, these studies have been instrumental in unraveling the complexities of its reactivity.
Detailed Mechanism Studies of Domino Reactions
Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules in a single step from multiple reactants. beilstein-journals.org In the context of this compound, these reactions have been a subject of detailed mechanistic scrutiny.
One notable example is the Brønsted acid-catalyzed domino annulation reaction between α-dicarbonyl compounds and anilinosuccinimides. scispace.comresearchgate.net This reaction, often performed under microwave irradiation, leads to the formation of functionalized spiropyrroloquinolines. scispace.comresearchgate.netyzu.edu.cn Mechanistic studies suggest that the reaction is initiated by the activation of the ortho-C-H bond in the aniline (B41778) derivatives of the this compound. researchgate.net This activation facilitates a cascade of bond-forming events, ultimately yielding the complex spirocyclic framework. The process is highly efficient, with most of the atoms from the starting materials being incorporated into the final product, a characteristic feature of atom-economical multicomponent reactions. nih.gov
The proposed mechanism for this domino reaction involves several key steps. Initially, the Brønsted acid protonates the dicarbonyl compound, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enolizable this compound. A series of intramolecular cyclizations and dehydrations then occur, leading to the final spiropyrroloquinoline product. The identification of key intermediates through spectroscopic techniques and computational studies has been crucial in substantiating this proposed pathway.
Exploration of Cyclization Mechanisms (e.g., Vilsmeier-Haack Cyclization)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnrochemistry.comchemistrysteps.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnrochemistry.com This electrophilic species then reacts with the electron-rich substrate. nrochemistry.comchemistrysteps.com
While direct Vilsmeier-Haack cyclization of this compound itself is not extensively documented in the provided results, the principles of the reaction are relevant to understanding potential cyclization pathways. For a Vilsmeier-Haack type reaction to occur, the this compound would need to act as the electron-rich component. The reaction mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring of the anilino moiety. wikipedia.orgnrochemistry.com Subsequent hydrolysis of the resulting iminium ion would yield an aldehyde. wikipedia.org The success of such a reaction would depend on the electron-donating ability of the succinimide-substituted aniline ring. Generally, the reaction works best with highly activated arenes like anilines and phenols. wikipedia.org
Oxidation Processes in this compound Transformations
Oxidation reactions can lead to a variety of transformation products from this compound, depending on the oxidant and reaction conditions. nih.gov The mechanisms of these transformations often involve radical species or electron transfer processes. nih.govnih.gov Understanding these mechanisms is key to predicting the resulting products. nih.gov
The oxidation of organic compounds can proceed through several major mechanisms, including oxygen transfer, single-electron transfer, and addition. nih.gov In the context of this compound, oxidation could potentially target the aniline ring or the succinimide (B58015) moiety. The presence of the nitrogen atom in the aniline ring can influence the reaction pathway, potentially leading to the formation of various oxidized metabolites if the reaction were to occur in a biological context. researchgate.net
For instance, indirect photochemical transformations in the presence of sensitizers can generate reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then react with the organic substrate. nih.gov The imidazole (B134444) ring, a substructure related to parts of the this compound scaffold, has been identified as a reaction site for singlet oxygen. nih.gov The study of such oxidation mechanisms often involves a combination of experimental techniques, such as product analysis and the use of quenchers, and computational modeling to elucidate the reaction pathways and intermediates. nih.govrsc.org
Stereochemical and Regiochemical Control in Reactions
Achieving control over stereochemistry and regiochemistry is a central goal in modern organic synthesis. In reactions involving this compound, these aspects are critical for the synthesis of specific isomers of complex molecules.
Diastereoselection Studies
Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in the synthesis of molecules with multiple stereocenters. In multicomponent reactions involving this compound, the diastereoselectivity can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. nih.gov
For example, in the three-component reaction of an α-amino acid, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones, which shares similarities with reactions involving activated methylene (B1212753) compounds, both regioselectivity and diastereoselectivity have been observed. beilstein-journals.org Studies on Passerini and Ugi multicomponent reactions have shown that the choice of protecting groups on α-amino acids can be crucial in controlling the degree of racemization and influencing the diastereomeric excess of the products. nih.gov While specific studies on the diastereoselection of this compound reactions were not detailed in the provided results, the principles from related multicomponent reactions suggest that careful optimization of reaction parameters can lead to high levels of diastereocontrol.
Regioselectivity of Multicomponent Reactions
Regioselectivity refers to the preferential reaction at one site over another in a chemical transformation. In multicomponent reactions, where several reactive sites are present, controlling regioselectivity is essential for obtaining the desired product. rsc.org
Activation Mechanisms (e.g., Ortho-H Activation of Aniline Derivatives)
The activation of otherwise inert carbon-hydrogen (C-H) bonds in aniline derivatives represents a significant and challenging area in organic synthesis. The development of methods for the direct functionalization of these bonds offers a more atom-economical and efficient route to complex molecules, avoiding the need for pre-functionalized starting materials. uantwerpen.beuva.es In the context of reactions involving this compound, the activation of the ortho-C-H bond of the aniline moiety is a key mechanistic step in several important transformations, particularly in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net
Research has demonstrated that this compound and its derivatives are valuable substrates in domino reactions that proceed via an ortho-H activation mechanism. researchgate.netscispace.com These reactions often utilize a catalyst to facilitate the C-H bond cleavage, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
A notable application of this activation mechanism is the synthesis of functionalized spiropyrroloquinolines. researchgate.netdntb.gov.ua This is achieved through a domino annulation reaction between this compound derivatives and various α-dicarbonyl compounds, such as isatin (B1672199) or acenaphthoquinone derivatives. researchgate.netresearchgate.net Under microwave irradiation and catalyzed by a Brønsted acid like acetic acid, the reaction proceeds through the activation of the ortho-C-H bond of the aniline ring. researchgate.netresearchgate.netresearchgate.net This strategy provides an efficient pathway to complex polycyclic scaffolds from relatively simple starting materials. acs.org
The general mechanism involves the initial reaction of the α-dicarbonyl compound with the this compound, followed by an intramolecular cyclization that is enabled by the activation of the ortho-C-H bond. The catalyst plays a crucial role in promoting this key step. While Brønsted acids have proven effective, metal catalysts, such as those based on rhodium and palladium, are also widely employed for C-H activation of anilines in other contexts. uantwerpen.beuva.esresearchgate.net For instance, palladium catalysts with cooperating ligands have been shown to selectively arylate unprotected anilines at the ortho position by facilitating an irreversible C-H cleavage. uva.es
Detailed research findings on the domino reaction of substituted this compound derivatives are summarized below, highlighting the versatility of this ortho-H activation strategy.
Research Findings: Domino Reaction of this compound Derivatives researchgate.net
| This compound Derivative (69) | α-Dicarbonyl Substrate | Catalyst | Product |
| Substituted this compound | Isatin (22) | Acetic Acid | Spiropyrroloquinoline (70) |
| Substituted this compound | Acenaphthoquinone (71) | Acetic Acid | Spiropyrroloquinoline (72) |
This table illustrates the synthesis of spiropyrroloquinoline derivatives through a domino reaction involving ortho-H activation of this compound derivatives, as reported by Man et al. researchgate.net
The activation of the ortho-C-H bond in this compound is a powerful tool for the construction of complex molecular architectures. The ability to use simple catalysts like acetic acid under microwave conditions makes this an attractive and efficient synthetic method. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the specific bonds within a molecule, thereby identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. rtilab.cominnovatechlabs.comyoutube.com The resulting spectrum is a unique molecular "fingerprint." rtilab.combruker.com For anilinosuccinimide, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.
The analysis of the FT-IR spectrum of this compound allows for the identification of the following functional groups based on their characteristic absorption frequencies:
N-H Stretching: The presence of the secondary amine (N-H) group in the anilino moiety and the imide (N-H) in the succinimide (B58015) ring gives rise to stretching vibrations.
C=O Stretching: The succinimide ring contains two carbonyl (C=O) groups. These typically exhibit strong absorption bands.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the succinimide ring and the anilino group are also observable.
Aromatic C-H and C=C Stretching: The phenyl group of the anilino moiety displays characteristic absorptions corresponding to aromatic C-H stretching and C=C ring stretching.
Interactive Table: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| N-H (Imide & Amine) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Imide) | Stretching | 1700-1780 (often two bands) |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). udel.eduwikipedia.org
¹H NMR and ¹³C NMR spectra provide detailed information about the number and types of hydrogen and carbon atoms in a molecule, respectively, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. The aromatic protons on the phenyl ring would typically appear in the downfield region (higher ppm values). The protons on the succinimide ring and the N-H proton of the anilino group would also have characteristic chemical shifts. The integration of these signals provides the ratio of the number of protons of each type.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a peak for each unique carbon atom in the molecule. chemistrytalk.org The chemical shifts of these peaks are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the succinimide ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5-7.5 | - |
| Succinimide CH₂ Protons | 2.5-3.0 | 35-45 |
| Anilino N-H Proton | Variable, broad | - |
| Imide N-H Proton | Variable, broad | - |
| Aromatic Carbons | - | 110-150 |
| Carbonyl Carbons | - | 170-180 |
Note: Predicted values are estimates. Actual chemical shifts depend on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. nih.gov
In a mass spectrometer, a molecule is ionized, resulting in a molecular ion (M+). The m/z of this ion corresponds to the molecular weight of the compound. The molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orgmsu.edu
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the anilino group and the succinimide ring, as well as the fragmentation of the succinimide ring itself. Common fragments might include the anilino cation and various fragments of the succinimide ring.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 190.07 |
| [C₆H₅NH]⁺ | Anilino fragment | 92.05 |
| [C₄H₄NO₂]⁺ | Succinimide fragment | 98.02 |
Note: The relative abundance of these fragments can provide further structural clues.
Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) is a powerful technique for studying the thermal decomposition of a compound. mpg.dekuleuven.be TGA measures the change in mass of a sample as it is heated, while the MS identifies the gaseous products evolved during decomposition. kuleuven.behiden.de
When this compound is analyzed by TGA-MS, the TGA curve would show the temperatures at which mass loss occurs, indicating decomposition. innovatechlabs.com The coupled mass spectrometer would simultaneously analyze the evolved gases, allowing for the identification of the decomposition products. digar.eetainstruments.com This provides insight into the thermal stability of the compound and its decomposition pathways. For example, the evolution of aniline (B41778) and fragments of the succinimide ring could be monitored as a function of temperature.
Identification of Molecular Weight and Fragmentation Patterns
Electronic Spectroscopy (e.g., UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules containing chromophores, such as the phenyl group and carbonyl groups in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum provides information about the conjugated systems within the molecule.
The electronic spectrum of succinimide derivatives is characterized by absorptions originating from the phenyl ring and the imide functionality. For instance, a closely related compound, 3-Phenoxy-N-phenylsuccinimide, exhibits multiple absorption bands in ethanol (B145695) solution. bme.hu These absorptions are attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The typical UV absorption range for substituted succinimides is between 200 and 500 nm. scispace.com
Detailed research on 3-Phenoxy-N-phenylsuccinimide provides specific absorption maxima that serve as a reference for the electronic behavior of this class of compounds. bme.hu
| Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) | Assignment | Reference |
|---|---|---|---|
| 204.5 | 4.36 | π → π* transition | bme.hu |
| 219.3 | 4.32 | π → π* transition | bme.hu |
| 268.6 | 3.32 | π → π* transition (benzenoid) | bme.hu |
| 275.0 | 3.19 | n → π* transition | bme.hu |
General Spectroscopic Evidence for Structural Assignments
The structural assignment of this compound is unequivocally confirmed through the combined application of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary data that, when pieced together, leaves no ambiguity regarding the compound's structure. bme.hu
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule. For this compound, the most telling absorption is the strong band corresponding to the carbonyl (C=O) stretching of the imide group, which typically appears in the range of 1695-1720 cm⁻¹. ijcps.org Additional characteristic bands include those for aromatic C-H stretching (around 3088 cm⁻¹) and various fingerprint vibrations corresponding to the phenyl and succinimide rings. jcsp.org.pk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is distinguished by two main sets of signals. A singlet is observed for the four protons of the two methylene (B1212753) (CH₂) groups in the succinimide ring, typically around δ 2.86 ppm. ijcps.org The aromatic protons on the phenyl group appear further downfield, generally between δ 7.25 and δ 7.50 ppm, often as a complex multiplet due to spin-spin coupling. ijcps.orgresearchgate.net
¹³C NMR: The carbon NMR spectrum corroborates the structure by showing distinct signals for each type of carbon atom. The methylene carbons of the succinimide ring appear at high field (e.g., δ 28.7 ppm), while the aromatic carbons resonate in the typical range of δ 118-139 ppm. ijcps.org The carbonyl carbons of the imide are the most deshielded, appearing significantly downfield (e.g., δ ~176 ppm). ijcps.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) show a molecular ion peak (or M+1 peak) that confirms the molecular formula C₁₀H₉NO₂. For example, an (M+1) peak is observed at m/z 176.4, corresponding to the protonated molecule. ijcps.org
The collective data from these spectroscopic methods provide a comprehensive and definitive structural characterization of this compound.
| Spectroscopic Technique | Observed Data | Structural Assignment | Reference |
|---|---|---|---|
| Infrared (IR) | 1712 cm⁻¹ | Imide C=O stretch | ijcps.org |
| 3088 cm⁻¹ | Aromatic C-H stretch | jcsp.org.pk | |
| 1498 cm⁻¹ | Aromatic C=C stretch | ijcps.org | |
| ¹H NMR (in CDCl₃) | δ 2.86 (s, 4H) | -CH₂-CH₂- of succinimide ring | ijcps.org |
| δ 7.25-7.50 (m, 5H) | Aromatic protons of phenyl ring | ijcps.org | |
| ¹³C NMR (in CDCl₃) | δ 28.7 | -CH₂-CH₂- of succinimide ring | ijcps.org |
| δ 118.8, 122.8, 128.6, 139.2 | Aromatic carbons of phenyl ring | ijcps.org | |
| δ ~176 | Imide C=O carbons | ijcps.org | |
| Mass Spectrometry (LC-MS) | m/z = 176.4 [M+H]⁺ | Protonated molecular ion | ijcps.org |
Theoretical and Computational Chemistry Studies of Anilinosuccinimide
Molecular Modeling and Simulations
Molecular modeling and simulations offer a powerful lens to examine the dynamic nature of anilinosuccinimide derivatives, including their conformational preferences and the way they interact with each other in a condensed phase.
Conformational Analysis of this compound Derivatives
Studies on N-arylsuccinimidyl systems have demonstrated that the torsional barrier around the N-C(aryl) bond is influenced by both steric and electronic interactions of substituents on the phenyl ring, as well as the nature of any fused cage-like structures. rsc.org For instance, in certain N-arylsuccinimide derivatives, the presence of ortho-substituents on the phenyl ring can lead to restricted rotation and the existence of stable, non-planar conformers. rsc.org
A notable feature observed in the conformational analysis of some N-phenylsuccinimide derivatives is the tendency for the phenyl ring to adopt an orthogonal or near-orthogonal geometry with respect to the plane of the succinimide (B58015) ring. rsc.org This perpendicular arrangement minimizes steric hindrance between the two ring systems. The control of this rotational barrier has been demonstrated in N-phenylsuccinimide-based molecular rotors, where protonation of a strategically placed pyridyl group can dramatically lower the rotational energy barrier, increasing the rate of rotation by orders of magnitude. jocpr.com This highlights the potential to control molecular motion through electrostatic interactions. jocpr.com
The study of different conformers is essential as the spatial arrangement of atoms can significantly impact a molecule's biological activity and physical properties. researchgate.net
Intermolecular Interactions and Packing Arrangements
The way this compound molecules interact with each other influences their solid-state structure and properties. Intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, dictate the crystal packing. researchgate.net
While specific detailed studies on the crystal packing of the parent this compound are not prevalent in the provided results, analysis of related structures provides insights. The presence of polar carbonyl groups in the succinimide ring suggests that dipole-dipole interactions play a significant role in the packing of these molecules. In the solid state, molecules will arrange themselves to maximize attractive interactions and minimize repulsion, leading to a specific, ordered crystal lattice. acs.org The study of these arrangements is critical for understanding polymorphism, solubility, and other solid-state characteristics.
Quantum Chemical Investigations
Quantum chemical methods provide a detailed understanding of the electronic structure and properties of molecules, complementing the insights gained from molecular modeling. These methods are broadly categorized into ab initio, density functional theory, and semiempirical methods.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a popular and powerful tool for studying a wide range of chemical systems, including this compound derivatives, due to its balance of accuracy and computational cost.
Several studies have employed DFT to investigate N-phenylsuccinimide and its derivatives. In a Quantitative Structure-Activity Relationship (QSAR) study of 57 N-phenylsuccinimide derivatives, DFT calculations using the B3LYP functional and the 6-31G(d) basis set were performed to obtain optimized geometries and various electronic descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and biological activity.
Another study on potential initiators for atom transfer radical polymerization used N-phenylsuccinimide as a model compound. DFT calculations (B3LYP/6-31+G(d)/LanL2DZ) were used to predict geometries and the energetics associated with bond dissociation. Furthermore, DFT has been used to analyze the vibrational spectra of N-phenylsuccinimide, with plane wave DFT and harmonic lattice dynamics calculations helping to assign spectral features.
The table below summarizes some of the key molecular properties of N-phenylsuccinimide and its derivatives calculated using DFT methods from various studies.
| Property | Method | Value/Finding | Reference |
| Optimized Geometry | DFT/B3LYP/6-31G(d) | Used to calculate molecular descriptors for QSAR analysis. | |
| HOMO Energy (EHOMO) | DFT/B3LYP/6-31G(d) | Important descriptor for predicting biological activity. | |
| LUMO Energy (ELUMO) | DFT/B3LYP/6-31G(d) | Important descriptor for predicting biological activity. | |
| Bond Dissociation Energy | B3LYP/6-31+G(d)/LanL2DZ | Investigated for potential use as ATRP initiators. | |
| Vibrational Frequencies | Plane Wave DFT | Used to interpret and assign features in INS, Raman, and IR spectra. |
This table is generated based on data from studies on N-phenylsuccinimide and its derivatives.
Semiempirical Methods for Computational Efficiency
Semiempirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems.
These methods, such as AM1, PM3, and MNDO, can be used to calculate properties like heats of formation, dipole moments, and ionization potentials. While their accuracy can be variable if the molecule under study is not similar to those used for parametrization, they are valuable for initial computational screenings and for studying large molecules where more rigorous methods are not feasible. Although the search results did not highlight a specific study employing semiempirical methods on this compound, these methods represent a computationally efficient option for preliminary theoretical investigations.
Computational Prediction of Spectroscopic Parameters
The computational prediction of spectroscopic parameters provides invaluable insights into the molecular structure and vibrational properties of compounds like this compound. By simulating spectra, researchers can interpret experimental data, assign specific vibrational modes to chemical bonds, and understand the molecule's electronic environment.
Modern computational chemistry offers powerful tools for this purpose, primarily centered around Density Functional Theory (DFT) and emerging machine learning models. DFT calculations can determine a molecule's optimized geometry and then compute its vibrational frequencies and intensities for infrared (IR) and Raman spectra. chemrxiv.orgresearchgate.net These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants of the molecular bonds. From these, vibrational modes are derived. For Raman spectra, the prediction also requires calculating the change in polarizability during each vibration. arxiv.org
Recently, deep learning frameworks have been developed to predict spectroscopic properties with high accuracy and speed. arxiv.org Models like Mol2Raman, for instance, use Graph Isomorphism Networks to learn the complex relationship between a molecule's structure (encoded from a SMILES representation) and its Raman spectrum. chemrxiv.org Trained on large datasets of DFT-calculated spectra, such models can predict peak positions and intensities in milliseconds, making them suitable for high-throughput screening. chemrxiv.org This approach bypasses the need for costly quantum chemical calculations for every new molecule. researchgate.net
For this compound, these computational methods could be used to generate a theoretical Raman spectrum. The predicted spectrum would show characteristic peaks corresponding to the vibrations of its constituent parts: the stretching of the C=O bonds in the succinimide ring, the N-H and C-N stretching of the anilino group, and the various vibrations of the phenyl ring. A table of predicted vibrational frequencies could be generated to aid in the analysis of experimental spectroscopic data.
Table 1: Hypothetical DFT-Predicted Raman Shifts for this compound This table is illustrative and represents the type of data generated from computational analysis.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3400 | N-H Stretch (Anilino group) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1780, ~1710 | C=O Stretch (Succinimide ring, symmetric & asymmetric) |
| ~1600, ~1490 | C=C Stretch (Aromatic ring) |
| ~1350 | C-N Stretch (Anilino-ring) |
Reaction Mechanism Simulations and Transition State Analysis
Understanding the chemical reactivity of this compound requires a detailed map of its potential reaction pathways. Computational chemistry provides the tools to simulate these reactions, identify intermediate structures, and, most importantly, locate the high-energy transition states that govern reaction rates. solubilityofthings.com
The process begins by defining the potential energy surface (PES) for a given reaction. Using methods like Density Functional Theory (DFT) or ab initio calculations, the geometries and energies of the reactants, products, and any intermediates are optimized. numberanalytics.com The pathway between these stable points proceeds via a transition state (TS), which represents the maximum energy point along the minimum energy path. scirp.org Locating this TS is a critical computational task, as it is a structure that cannot be isolated experimentally. Automated tools like AutoTS can take reactant and product structures as input and systematically search for the connecting transition state.
Once the transition state is located, Transition State Theory (TST) can be applied to calculate the reaction rate constant. solubilityofthings.comnumberanalytics.com TST posits that the rate is determined by the energy barrier between the reactants and the transition state, known as the activation energy. numberanalytics.com By calculating the Gibbs free energy of activation (ΔG‡), which accounts for both enthalpy and entropy, chemists can predict how fast a reaction will occur under specific conditions. numberanalytics.com Computational analysis of the reaction path, using techniques like the Intrinsic Reaction Coordinate (IRC), confirms that the located TS correctly connects the reactants and products. smu.edu
For this compound, this methodology could be used to study various reactions, such as its synthesis, hydrolysis of the succinimide ring, or electrophilic substitution on the aniline (B41778) ring. The simulation would reveal whether the reaction occurs in a single step or through multiple steps with intermediates. numberanalytics.com Analysis of the transition state's geometry would show which bonds are breaking and forming, providing deep mechanistic insight. solubilityofthings.com
Table 2: Key Concepts in Reaction Mechanism Simulation
| Concept | Description | Relevance to this compound Studies |
|---|---|---|
| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. numberanalytics.com | Maps the energy landscape for reactions like synthesis or hydrolysis. |
| Reactants, Products, Intermediates | Stationary points on the PES representing stable or metastable chemical species. smu.edu | Defines the start, end, and intermediate points of a reaction pathway. |
| Transition State (TS) | A first-order saddle point on the PES; the point of maximum energy along the reaction coordinate. scirp.org | The critical structure that determines the activation energy and rate of a reaction. |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. numberanalytics.com | Quantifies the energy barrier that must be overcome for the reaction to proceed. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products through the transition state. smu.edu | Confirms the TS and visualizes the geometric changes during the reaction. |
Solvent Effects and Catalytic Roles in Theoretical Models
Chemical reactions are rarely performed in a vacuum; the surrounding solvent can dramatically influence reaction rates and outcomes. osti.gov Theoretical models are essential for understanding and predicting these solvent effects, which can range from simple stabilization to active participation in the catalytic cycle. numberanalytics.comnih.gov
Computational models treat solvent effects in two primary ways:
Implicit Solvation Models: These methods treat the solvent as a continuous medium with bulk properties like a dielectric constant. nih.gov They are computationally inexpensive and capture the general electrostatic effects of the solvent on the solute, such as the stabilization of charged species or polar transition states. numberanalytics.com
Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the simulation. nih.gov This allows for the detailed, atomistic modeling of specific interactions like hydrogen bonding, competitive binding to a catalyst, or direct participation of solvent molecules in the reaction mechanism (e.g., as proton shuttles). osti.govnih.gov Although computationally demanding, this method is necessary to capture phenomena that implicit models miss. nih.gov
Solvents play a crucial role in catalysis by modulating the electronic and steric properties of catalysts, stabilizing reactants and products differently, and influencing the stability of transition states. numberanalytics.com For example, a polar solvent might stabilize a charged transition state, lowering the activation energy and accelerating the reaction. numberanalytics.com In heterogeneous catalysis, solvents can affect the adsorption of reactants onto a catalyst's surface. numberanalytics.com
In the context of this compound, theoretical models could predict how its reactivity changes in different solvents. For instance, the rate of hydrolysis of the succinimide ring would likely be highly dependent on the solvent's ability to stabilize the charged intermediates and transition states involved. Explicit solvent simulations could model how water molecules directly participate in the mechanism through proton transfer. Combining experimental work with computational simulations allows for the validation of theoretical models and provides a deeper understanding of the solvent's role. numberanalytics.com
Advanced Structural Analysis in Atomistic Simulations
Atomistic simulations, such as Molecular Dynamics (MD), generate vast amounts of data on the positions and movements of atoms over time. aps.orgdiva-portal.org To extract meaningful information about the material's structure, especially in condensed phases like crystals or amorphous solids, advanced analysis techniques are required. aps.orgcecam.org These methods characterize the local environment around each atom, allowing for the identification of crystal structures, defects, and phase transitions. arxiv.org
The Centrosymmetry Parameter (CSP) is a widely used algorithm to identify defects in crystal lattices and to distinguish between ordered crystalline environments and disordered regions like defects or surfaces. unpad.ac.idarxiv.org The method is specifically designed for centrosymmetric crystal structures (e.g., FCC, BCC). arxiv.org
The CSP for a given atom is calculated by summing the squared lengths of the vectors formed by adding opposite pairs of its nearest neighbor vectors. unpad.ac.idovito.org The formula is: pCSP = Σ |r i + r i+N/2|² where r i and r i+N/2 are vectors from the central atom to a pair of opposite neighbors among its N nearest neighbors. unpad.ac.id
In a perfect, ideal centrosymmetric lattice, each neighbor has an exact opposite, so the vector sum (r i + r i+N/2) is zero for all pairs, resulting in a CSP value of 0. ovito.orgpyscal.org Atoms near defects like vacancies, dislocations, or stacking faults lack this local symmetry, leading to a non-zero, positive CSP value. unpad.ac.id Thermal vibrations can also cause small, non-zero CSP values, so a threshold is typically used to distinguish perfect lattice sites from defects. pyscal.org While powerful for materials science, CSP is not applicable to an isolated molecule but would be a key tool for analyzing a simulated crystal of this compound to characterize its packing quality and identify structural defects. arxiv.orgunpad.ac.id
Bond order is a quantum mechanical concept that quantifies the number of chemical bonds between two atoms, providing a measure of bond strength and stability. libretexts.orguba.ar Unlike the integer bond orders in simple Lewis structures (1 for single, 2 for double, 3 for triple), computational bond order analysis can yield non-integer values, which is particularly useful for molecules with resonance or complex electronic structures. libretexts.org
Several methods exist for calculating bond order from a quantum chemical wavefunction:
Mulliken Population Analysis: This method partitions the total electron density among atoms and bonds. The overlap population between two atoms correlates with bond strength. uba.ar
Wiberg Bond Index: Calculated within the framework of Natural Bond Orbital (NBO) analysis, this index is derived from the sum of the squares of the off-diagonal elements of the density matrix in the NBO basis. uba.ar It is widely used for organic molecules.
DDEC6 (Density Derived Electrostatic and Chemical) Method: This more recent approach computes bond orders directly from the electron density distribution and is applicable to a wide range of materials, including organometallic complexes where other methods may fail. researchgate.net
For this compound, bond order analysis could be used to quantify the strength of the C=O and C-N bonds in the succinimide ring, assess the degree of delocalization across the aniline ring, and investigate how these properties change upon substitution or during a chemical reaction. A higher bond order generally indicates a stronger, more stable bond. libretexts.org
Table 3: Illustrative Wiberg Bond Orders for Key Bonds in this compound This table is for demonstration purposes. Actual values would be obtained from a quantum chemical calculation.
| Atom Pair | Bond Type | Expected Wiberg Bond Order | Interpretation |
|---|---|---|---|
| C=O | Succinimide Carbonyl | ~1.8 - 1.9 | Strong double bond character. |
| C-N | Succinimide Ring | ~1.1 - 1.2 | Primarily single bond character. |
| C-C | Aromatic Ring | ~1.4 - 1.6 | Intermediate between single and double, indicating delocalization. |
Common Neighbor Analysis (CNA) is an algorithm used to determine the local crystal structure around atoms in an atomistic simulation. numberanalytics.comovito.org It is highly effective at distinguishing between common crystal packing arrangements like face-centered cubic (FCC), body-centered cubic (BCC), and hexagonal close-packed (HCP), and identifying atoms in non-crystalline or defect environments. numberanalytics.comunpad.ac.id
The CNA method characterizes the local environment by analyzing pairs of atoms. For a central atom, it considers its nearest neighbors (defined by a cutoff radius) and the "common neighbors" shared between pairs of these neighbors. arxiv.org It generates a set of three indices for each pair of bonded atoms, which act as a signature for the local structure. arxiv.org For example, the signature {4 2 1} is characteristic of an FCC lattice, while {4 4 4} and {6 6 6} are signatures for BCC. ovito.orgunpad.ac.id
There are different implementations of CNA, including:
Conventional CNA: Uses a fixed cutoff radius to identify neighbors, which must be chosen carefully for the crystal structure being studied. ovito.org
Adaptive CNA (a-CNA): Works without a fixed cutoff by determining the optimal cutoff for each atom individually, making it more robust for multiphase systems or structures under strain. unpad.ac.id
Like CSP, CNA is a tool for analyzing condensed-phase systems. numberanalytics.com If one were to simulate the crystallization of this compound from a melt, CNA would be an essential tool to track the formation of crystal nuclei, identify their packing structure (e.g., triclinic, monoclinic), and characterize defects like grain boundaries in a resulting polycrystalline solid. arxiv.orgnumberanalytics.com
Bond Angle Analysis (BAA)
Detailed research findings and data tables specifically for the bond angle analysis of this compound are not available in the reviewed scientific literature.
Voronoi Analysis
Specific studies employing Voronoi analysis to investigate the charge distribution and bonding of this compound, including any corresponding data tables, have not been found in published research.
Neighbor Distance Analysis
There is no available research that details a neighbor distance analysis for the crystal structure of this compound.
Crystallographic Analysis and Solid State Characterization
Single-Crystal X-ray Diffraction (SCXRD) for Atomic Structure Elucidation
The unit cell is the basic repeating structural unit of a crystalline solid, defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). molsoft.commolsoft.com These parameters are fundamental for characterizing the crystal structure.
For instance, the crystallographic analysis of N-(3-nitrophenyl)succinimide, a derivative of anilinosuccinimide, revealed a monoclinic crystal system. iucr.org The unit cell dimensions were determined from single-crystal X-ray diffraction data. iucr.org
Table 1: Crystallographic Data for N-(3-nitrophenyl)succinimide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a | 8.3703 (2) Å |
| b | 8.2500 (1) Å |
| c | 14.1375 (3) Å |
| β | 101.0185 (10)° |
Data sourced from a study on N-(nitrophenyl)succinimides. iucr.org
The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal lattice invariant. github.io The identification of the space group is a critical step in a crystal structure determination. uky.edu There are 230 possible space groups that categorize all possible crystal symmetries. github.io
In the study of isomeric N-(nitrophenyl)succinimides, different space groups were identified for each isomer, indicating distinct crystal symmetries. iucr.org
N-(2-nitrophenyl)succinimide crystallizes in the monoclinic space group P2₁/c. iucr.org
N-(3-nitrophenyl)succinimide crystallizes in the monoclinic space group P2₁. iucr.org
N-(4-nitrophenyl)succinimide crystallizes in the monoclinic space group C2/c, where the molecule lies across a twofold rotation axis. iucr.org
The molecular point group for the N-(2-nitrophenyl)succinimide and N-(3-nitrophenyl)succinimide isomers is C₁, while for the N-(4-nitrophenyl)succinimide isomer, it is C₂. iucr.org This indicates that the molecules in all three isomers are chiral. iucr.org
SCXRD analysis provides precise measurements of the geometric parameters within the molecule, such as bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the angle between the planes defined by two sets of three atoms). researchgate.netnist.gov These parameters define the conformation of the molecule in the solid state.
For the isomeric N-(nitrophenyl)succinimides, the dihedral angles between the mean planes of the phenyl and succinimide (B58015) rings are a key conformational feature. The determined values were 57.4(2)° for the 2-nitro isomer, 46.0(2)° for the 3-nitro isomer, and 39.1(2)° for the 4-nitro isomer. iucr.org The orientation of the nitro group relative to the phenyl ring also varies, with dihedral angles of 40.0(2)°, 4.9(2)°, and 23.2(2)° for the 2-, 3-, and 4-nitro isomers, respectively. iucr.org
Identification of Space Group and Crystal Symmetry
Powder X-ray Diffraction (PXRD) for Polycrystalline Samples
Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials, where the sample consists of a large number of small, randomly oriented crystallites. creative-biostructure.comlibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD provides information about the bulk material. libretexts.org The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). wikipedia.org
PXRD is a primary tool for phase identification. creative-biostructure.com The diffraction pattern of a crystalline material is unique and serves as a "fingerprint." By comparing the experimental pattern to databases of known patterns, the crystalline phases present in a sample can be identified. This is particularly important for identifying polymorphs—different crystal forms of the same compound—which can have distinct physical properties. creative-biostructure.com
For compounds like this compound, PXRD can be used to screen for different polymorphic forms that may arise from various crystallization conditions. It can also be used to quantify the amounts of different phases in a mixture, which is crucial for quality control in materials science and pharmaceutical applications. researchgate.net
Beyond phase identification, PXRD data can be analyzed to determine microstructural properties such as crystallite size and lattice strain. The width and shape of the diffraction peaks are affected by these characteristics. Broader peaks can indicate smaller crystallite sizes or the presence of strain within the crystal lattice. scispace.com
The Rietveld method is a powerful data analysis technique applied to powder diffraction patterns. researchgate.netnih.gov It involves fitting a calculated diffraction profile to the entire experimental pattern. youtube.com Through this refinement process, various parameters can be extracted, including precise lattice parameters, atomic positions, site occupancies, and parameters describing the peak shape, which are related to crystallite size and microstrain. researchgate.netscispace.com This method allows for a comprehensive quantitative analysis of the crystalline material. core.ac.uk
Detection of Amorphous Content
The presence of amorphous content within a crystalline pharmaceutical solid can drastically alter its properties, including solubility and stability. tainstruments.comformulationbio.com Therefore, the detection and quantification of amorphous material are critical aspects of solid-state characterization. formulationbio.com Several analytical techniques are commonly employed for this purpose, each with its own limits of detection. americanpharmaceuticalreview.com
Powder X-ray Diffraction (PXRD) is a primary technique for identifying and quantifying crystalline phases. In a mixture of crystalline and amorphous material, the PXRD pattern will show sharp peaks corresponding to the crystalline component superimposed on a broad, diffuse halo from the amorphous phase. americanpharmaceuticalreview.com While PXRD is considered a gold standard, its practical lower limit for detecting amorphous content is often around 10% w/w using standard equipment. nih.gov More advanced PXRD methods, such as Rietveld analysis with an internal standard, can improve the quantification of amorphous content. americanpharmaceuticalreview.comresearchgate.net
Differential Scanning Calorimetry (DSC) is another powerful tool that can detect the glass transition (Tg), a characteristic thermal event for amorphous materials. The magnitude of the heat capacity change at the Tg can provide quantitative information about the amount of amorphous material present. tainstruments.com Furthermore, the heat of crystallization (ΔHc) measured by DSC can be used to quantify the amorphous content by comparing the measured value to that of a fully amorphous standard. tainstruments.com
Other sensitive techniques for detecting low levels of amorphous content include:
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy: Capable of distinguishing between crystalline and non-crystalline forms.
Gravimetric Vapor Sorption (DVS): Measures the uptake of solvent vapor, which is typically higher for the more disordered amorphous phase.
Solution Calorimetry: Measures the heat of solution, which differs between the amorphous and crystalline forms. tainstruments.com
The choice of method depends on the specific properties of the compound and the required sensitivity.
Table 1: Common Techniques for Amorphous Content Detection
| Technique | Principle | Typical Limit of Detection |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Differentiates between sharp diffraction peaks of crystalline material and broad halos of amorphous material. americanpharmaceuticalreview.com | ~1-10% nih.govnist.gov |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events like glass transition and crystallization. tainstruments.com | ~1-10% nist.gov |
| Solid-State NMR (ssNMR) | Distinguishes between the different local electronic environments in crystalline and amorphous forms. | ~0.5% |
| Gravimetric Vapor Sorption (DVS) | Measures differences in solvent vapor uptake between amorphous and crystalline phases. | ~0.2% |
Correlation of Crystal Structure with Molecular Conformation
The conformation adopted by a molecule in the solid state is a delicate balance between intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces (crystal packing forces), which maximize stabilizing interactions within the crystal lattice. snu.ac.krmdpi.com The study of this relationship is crucial for understanding polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. chemrxiv.orggexinonline.com
In the case of N-arylsuccinimide derivatives, a key conformational feature is the dihedral angle between the plane of the succinimide ring and the plane of the aryl ring. X-ray crystallographic studies of various N-phenylsuccinimide derivatives reveal that the molecules are generally non-planar. For instance, in N-(3-hydroxyphenyl)succinimide, the dihedral angle between the benzene (B151609) and pyrrolidine (B122466) rings is 53.9 (1)°. rsc.orgmedscape.com This twisted conformation is a common feature among N-arylsuccinimides, with observed dihedral angles often ranging from 50° to 70°. rsc.org
This deviation from planarity is influenced by steric hindrance between the ortho-substituents on the phenyl ring and the carbonyl groups of the succinimide ring. The specific conformation adopted in the crystal is the one that allows for the most favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. In the crystal structure of N-(3-hydroxyphenyl)succinimide, molecules are linked into chains by strong O-H···O hydrogen bonds, and these chains are further interconnected by C-H···π interactions, forming sheets. rsc.orgmedscape.com
The interplay between the inherent conformational preferences of the molecule and the stabilizing forces of the crystal packing can lead to conformational polymorphism, where different crystal forms contain molecules in different conformational states. chemrxiv.orggexinonline.com Although not specifically reported for this compound, this phenomenon is common in flexible molecules and can have significant implications for the physical properties of the solid, including solubility and melting point. Computational methods, in conjunction with experimental crystallographic data, can be used to explore the conformational energy landscape of a molecule and predict the relative stabilities of different conformers in the crystalline state. semanticscholar.org
Table 2: Crystallographic Data for an this compound Analogue: N-(3-hydroxyphenyl)succinimide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉NO₃ | rsc.org |
| Molecular Weight | 191.18 | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a (Å) | 11.432 (2) | rsc.org |
| b (Å) | 7.6567 (14) | rsc.org |
| c (Å) | 10.115 (2) | rsc.org |
| β (°) | 98.688 (7) | rsc.org |
| Volume (ų) | 875.2 (3) | rsc.org |
| Z | 4 | rsc.org |
Broader Research Applications and Interdisciplinary Relevance
Contribution to Sustainable and Green Organic Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. mdpi.comsigmaaldrich.commygreenlab.orgresearchgate.net Anilinosuccinimide and its derivatives are contributing to this shift by enabling the development of more sustainable and efficient synthetic methodologies.
A significant focus within green chemistry is the use of environmentally benign solvents, or the elimination of solvents altogether. researchgate.netnih.gov Research has demonstrated the successful synthesis of this compound derivatives in water, a green and sustainable solvent. researchgate.net This approach avoids the use of volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis. researchgate.netnih.gov Furthermore, the development of one-pot protocols for the synthesis of complex molecules from anilinosuccinimides minimizes waste by reducing the number of purification steps and the associated solvent usage. researchgate.net Such protocols align with the green chemistry principle of waste prevention, which states that it is better to prevent waste than to treat it after it has been created. sigmaaldrich.comacs.org
Another key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce energy consumption. acs.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. An organocatalyzed one-pot protocol has been developed for the efficient synthesis of anilinosuccinimides, further highlighting the compound's role in promoting environmentally friendly chemical processes. researchgate.net
The following table summarizes key green chemistry principles and how their application in this compound synthesis contributes to sustainability.
| Green Chemistry Principle | Application in this compound Synthesis | Source |
| Waste Prevention | Development of one-pot synthetic protocols reduces the generation of waste from multiple reaction and purification steps. | researchgate.netacs.org |
| Safer Solvents and Auxiliaries | Utilization of water as a reaction medium instead of hazardous organic solvents. | nih.govresearchgate.net |
| Catalysis | Use of organocatalysts to improve reaction efficiency and reduce energy requirements. | researchgate.netacs.org |
For instance, anilinosuccinimides have been utilized in the domino reaction with α-dicarbonyl compounds to produce spiropyrroloquinolines, a class of heterocyclic compounds with potential biological activities. scispace.comyzu.edu.cn This transformation demonstrates the ability of this compound to contribute to the construction of intricate molecular frameworks with high efficiency and selectivity. The use of nanocatalysis in conjunction with multi-step transformations involving building blocks like this compound can further enhance efficiency and selectivity. mdpi.com
| Transformation Type | Reactants | Product | Significance | Source |
| Domino Reaction | Anilinosuccinimides, α-Dicarbonyl Compounds | Spiropyrroloquinolines | Efficient and selective synthesis of complex heterocyclic compounds in a single step. | scispace.comyzu.edu.cn |
Development of Environmentally Benign Synthetic Protocols
Implications for Medicinal Chemistry Research (Principles and Targets)
The structural scaffold of this compound and its derivatives holds significant potential in the field of medicinal chemistry, providing a foundation for the design and discovery of new therapeutic agents. rsc.orgajrconline.org
The process of drug design and discovery involves the iterative optimization of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties while minimizing toxicity. stereoelectronics.orgmdpi.com this compound provides a versatile scaffold that can be systematically modified to explore structure-activity relationships (SAR). ajrconline.org Key principles of drug design applicable to this compound derivatives include:
Pharmacophore-Based Design: This approach focuses on identifying the essential structural features (the pharmacophore) responsible for a molecule's biological activity. drugdesign.org By modifying the substituents on the anilino and succinimide (B58015) rings, medicinal chemists can probe the key interactions with a biological target. stereoelectronics.orgbbau.ac.in
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational docking studies can be used to predict how this compound derivatives will bind. drugdesign.orgdrug-design-workshop.ch This allows for the rational design of molecules with improved affinity and selectivity.
Isosteric and Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) is a common strategy to optimize a drug candidate. stereoelectronics.org For example, different functional groups on the aniline (B41778) ring can be explored to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. stereoelectronics.orgbbau.ac.in
The diverse biological activities reported for compounds containing substructures similar to this compound suggest a range of potential molecular targets. For example, the quinoline (B57606) motif, which can be synthesized from this compound derivatives, is present in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netdntb.gov.ua This suggests that enzymes and receptors involved in these disease pathways could be potential targets for this compound-derived compounds.
Furthermore, the acridine (B1665455) scaffold, which shares structural similarities with the anilino portion of this compound, is known to interact with various biological targets, including:
DNA: Acridine derivatives can intercalate into DNA, leading to cytotoxic effects that are exploited in cancer therapy. nih.gov
Kinases: Certain acridine derivatives have been shown to inhibit kinases such as Src and MEK, which are involved in cancer cell signaling pathways. researchgate.net
Checkpoint Kinases: Imidazolone derivatives, which can be conceptually related to the succinimide ring system, have been designed as inhibitors of checkpoint kinases 1 and 2 (Chk1 and Chk2), which are important targets in cancer treatment. nih.gov
The identification of specific molecular targets for novel this compound derivatives often involves a combination of experimental screening and computational approaches.
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of virtual compound libraries and the rational design of new drug candidates. ceon.rsnih.gov CADD methodologies that are highly relevant to the development of this compound-based therapeutics include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and key interactions. drug-design-workshop.ch For this compound derivatives, docking studies can help prioritize which compounds to synthesize and test based on their predicted interaction with a specific molecular target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Early assessment of these properties for this compound derivatives can help identify potential liabilities and guide modifications to improve their drug-like characteristics.
The integration of these computational methods allows for a more focused and efficient drug discovery process, accelerating the identification and optimization of promising this compound-based therapeutic agents. ceon.rs
Role in Lead Compound Optimization and Chemical Space Exploration
In drug discovery, a lead compound is a chemical starting point that exhibits a desired biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties—a process known as lead optimization. researchgate.netwiley.com The this compound core represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. nih.gov
The exploration of chemical space around the this compound scaffold involves systematically altering its structure to discover compounds with optimal therapeutic profiles. arxiv.org This process is exemplified by the development of 3-anilino-4-phenylmaleimides as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in conditions like Alzheimer's disease and cancer. nih.gov Researchers modify substituents on both the aniline and the phenylmaleimide (B3051593) rings to improve binding affinity and selectivity. nih.govscispace.com The goal of this multi-parameter optimization is to achieve a balance of properties, including potency and metabolic stability, to identify a high-quality drug candidate. optibrium.com Structural simplification is another strategy employed, where non-essential groups are removed from a complex lead to improve synthetic accessibility and pharmacokinetic profiles. nih.gov The this compound framework allows for such modifications, making it a valuable tool in navigating the path from an initial "hit" to a viable drug.
General Structure-Activity Relationship (SAR) Concepts Applied to this compound Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization, aiming to understand how a molecule's chemical structure correlates with its biological activity. Current time information in Bangalore, IN.nih.gov For this compound scaffolds, SAR analysis provides critical insights for designing more potent and selective inhibitors. nih.gov Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been applied to series of 3-anilino-4-phenylmaleimide compounds to model their interaction with target enzymes like GSK-3. nih.gov
These studies reveal key interactions that govern inhibitory activity. For instance, docking studies show that subclasses such as anilino, N-methylanilino, and indoline (B122111) derivatives adopt different binding poses within the enzyme's active site, explaining variations in their potency. nih.gov SAR for related anilino-based kinase inhibitors, such as 4-anilino-quinazolines, highlights the importance of hydrogen bonds between the heterocyclic core and methionine residues in the kinase hinge region. mdpi.com Similarly, the nature of substituents on the anilino-phenyl ring is critical; small, lipophilic groups in the meta position can increase inhibitory activity. mdpi.com The anilino moiety itself often acts as a crucial hinge-binding element.
The following table summarizes general SAR findings for anilino-based inhibitors, which are applicable to the this compound scaffold.
| Structural Feature/Modification | Position | Effect on Activity | Rationale/Interaction |
| Anilino Group | Core Scaffold | Essential for activity | Acts as a key hinge-binding element in many kinases. |
| Maleimide (B117702) Ring | Core Scaffold | Provides a rigid core for substituent orientation | The electrophilic nature of the ring can contribute to binding interactions. scispace.com |
| Substituents on N-Phenyl Ring | Meta-position | Small, lipophilic groups (e.g., -Br, -Cl, -CH₃) often increase activity. mdpi.com | Enhances binding within hydrophobic pockets of the active site. |
| Substituents on N-Phenyl Ring | General | Hydrophilic groups (e.g., sulfonamides) can decrease activity. mdpi.com | May introduce unfavorable steric or electronic interactions. |
| Nitrogen Atoms in Heterocycle | N/A | Formation of H-bonds with kinase hinge residues (e.g., Methionine). mdpi.com | Crucial for anchoring the inhibitor in the ATP-binding site. |
This table presents generalized SAR concepts applicable to anilino-based kinase inhibitors.
Integration into Polymer Chemistry and Materials Science
The this compound moiety, most commonly in the form of N-phenylmaleimide (N-PMI), is a valuable monomer in polymer chemistry. Its incorporation into polymer backbones imparts desirable properties such as high thermal stability and rigidity, making it a key component in the synthesis of advanced materials. researchgate.netmdpi.com
Synthesis of Functional Polymers via this compound Precursors
Functional polymers containing the this compound structure are synthesized through various polymerization techniques. N-phenylmaleimide readily undergoes radical polymerization with a range of comonomers, including styrene (B11656), methyl methacrylate, and vinyl ethers, to produce copolymers with tailored properties. acs.orgacs.orghumanjournals.com The rigid, five-membered imide ring in the polymer main chain hinders rotation, leading to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. researchgate.net
Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), have been employed to create well-defined polymer architectures, including block copolymers. cmu.edutandfonline.com Post-polymerization modification is another powerful strategy. In this approach, a polymer backbone containing a reactive precursor is first synthesized, followed by the attachment of functional molecules. For example, polymers with isocyanate precursors on an N-phenylmaleimide backbone have been prepared, allowing for subsequent coupling with alcohols or amines to introduce specific functionalities. kpi.ua This modular approach is highly versatile for creating materials for specialized applications.
Below is a table summarizing various polymers synthesized using N-phenylmaleimide as a precursor.
| Copolymer System | Comonomer(s) | Synthesis Method | Key Feature/Application |
| Poly(N-phenylmaleimide-co-styrene) | Styrene | Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined star-shaped block copolymers. cmu.edu |
| Poly(N-phenylmaleimide-co-methyl methacrylate) | Methyl Methacrylate | Radical Polymerization | Development of polymers with high thermal stability. mdpi.com |
| Poly(N-phenylmaleimide-graft-Polystyrene) | Styrene, N-Substituted maleimide-methylvinylisocyanate | Radical Polymerization | Creation of graft copolymers with stable radicals on the side chain. researchgate.net |
| Tetra-arm PEG Gel | p-maleimidophenyl isocyanate (modifier) | Post-polymerization Modification | Forms a uniform, tough hydrogel network. rsc.org |
| Poly(vinyl chloride) Graft | Styrene | Graft Copolymerization | Increases the decomposition temperature and glass transition temperature of PVC. tandfonline.com |
| Periodic Copolymers | Pentafluorophenol active esters | Radical Copolymerization | Creates polymers with defined spacing of functional groups for modular functionalization. |
This interactive table showcases the versatility of N-phenylmaleimide in creating a variety of functional polymer structures.
Development of Materials with Specific Properties (e.g., Nonlinear Optical Applications)
Polymers containing the this compound scaffold have shown significant promise in the field of nonlinear optics (NLO). rsc.org NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric structure, which is often achieved by aligning dipolar molecules (chromophores) within a polymer matrix. google.com
Polymers derived from N-phenylmaleimide are excellent candidates for NLO applications due to their high thermal stability and high glass transition temperature, which help to maintain the alignment of the NLO chromophores after the initial poling process. kpi.ua Researchers have synthesized copolymers of N-phenylmaleimide and subsequently attached NLO-active dyes, such as Disperse Red 1 (DR1), to the polymer side chains. koreascience.kr In one study, a poled film of a maleimide copolymer functionalized with DR1 exhibited a second harmonic coefficient of 19 pm/V. koreascience.kr The rigid nature of the N-phenylmaleimide backbone contributes to the long-term stability of the dipole orientation, a critical factor for the performance of NLO devices. acs.org
Investigation of Polymer Architecture and Resulting Material Properties
Polymer architecture refers to the arrangement of monomer units in a polymer, such as linear, branched, star-shaped, or cross-linked networks. sciengine.com This architecture has a profound impact on the material's macroscopic properties. The use of this compound precursors like N-phenylmaleimide allows for the construction of polymers with diverse and controlled architectures.
For example, dendritic initiators have been used in the ATRP of N-phenylmaleimide and styrene to create well-defined, star-shaped block copolymers. cmu.edu Another advanced architecture is the tetra-arm poly(ethylene glycol) (TetraPEG) gel, formed by linking the ends of four-armed PEG chains using N-phenylmaleimide moieties. rsc.org This specific network structure results in materials with exceptional toughness. rsc.org
The incorporation of the rigid N-phenylmaleimide unit into different polymer architectures consistently leads to an increase in the material's thermal stability and glass transition temperature (Tg). When N-phenylmaleimide-styrene copolymers are grafted into porous PVC particles, the decomposition temperature of the resulting material is significantly increased. tandfonline.com Similarly, copolymers of N-phenylmaleimide with monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) exhibit very high glass transition temperatures (up to 180°C) due to the backbone rigidity and π–π interactions between the aromatic groups. researchgate.net These studies demonstrate that the this compound moiety is a powerful building block for designing high-performance polymers where the architecture can be tailored to achieve specific material properties.
Q & A
Q. What are the established synthetic routes for Anilinosuccinimide, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Begin by reviewing peer-reviewed literature to identify common synthetic pathways, such as nucleophilic substitution or condensation reactions involving succinic anhydride derivatives and aniline. Optimize reaction parameters (temperature, solvent polarity, catalyst concentration) systematically using a factorial design approach. For reproducibility, document all variables (e.g., reaction time, purification methods) and validate purity via HPLC or melting point analysis. Ensure experimental protocols align with guidelines for detailed method reporting .
Q. Table 1: Key Parameters for Synthetic Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate kinetics but may degrade product |
| Solvent | DMF, THF, or EtOH | Polarity affects reaction rate and intermediate stability |
| Catalyst | Acidic (e.g., H₂SO₄) or basic (e.g., NaHCO₃) | Determines reaction pathway selectivity |
| Purification | Recrystallization vs. column chromatography | Purity vs. yield trade-offs |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm aromatic and succinimide ring protons), FT-IR (to identify carbonyl stretches ~1700 cm⁻¹ and N-H bends), and mass spectrometry (for molecular ion validation). Compare observed peaks with computational predictions (e.g., DFT simulations) or literature benchmarks. For novel derivatives, supplement with elemental analysis and X-ray crystallography. Always include raw spectral data in supplementary materials to enable peer validation .
Q. How can researchers ensure the purity of this compound derivatives, and what analytical thresholds are considered acceptable?
- Methodological Answer : Employ HPLC (≥95% purity threshold) with a UV-Vis detector calibrated for aromatic compounds. Use TLC to monitor reaction progress and confirm the absence of byproducts. For quantitative analysis, integrate chromatographic peaks and apply normalization against a certified reference standard. Report purity metrics alongside experimental protocols to meet reproducibility standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of conflicting data by comparing experimental conditions (e.g., solvent polarity, NMR reference standards). Replicate key studies under controlled variables to isolate discrepancies. Use statistical tools (e.g., ANOVA) to assess whether differences arise from methodological variability or structural anomalies. Publish null-result studies to contribute to consensus-building .
Q. What strategies are recommended for designing kinetic studies to elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Employ stopped-flow spectroscopy or in situ NMR to monitor real-time reaction progress. Viate independent variables (e.g., reactant concentration, pH) to derive rate laws and identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N-aniline) to track bond reorganization. Validate mechanisms computationally via molecular dynamics simulations .
Q. How should researchers address low yields in this compound synthesis, and what statistical methods can identify contributing factors?
- Methodological Answer : Apply Design of Experiments (DoE) to test interactions between variables (e.g., temperature vs. catalyst loading). Use response surface methodology to model optimal conditions. If yields remain suboptimal, explore alternative pathways (e.g., microwave-assisted synthesis) or protective group strategies. Report confidence intervals and effect sizes to contextualize findings .
Q. What ethical and safety considerations are critical when handling this compound in catalytic or biological studies?
- Methodological Answer : Follow institutional safety protocols for handling amines and succinimide derivatives (e.g., fume hood use, PPE). Assess toxicity via Ames tests or in vitro cytotoxicity assays before biological applications. Disclose all hazards in publications and obtain ethical approval for studies involving live models. Reference safety data sheets (SDS) for disposal guidelines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
